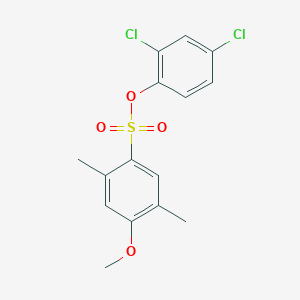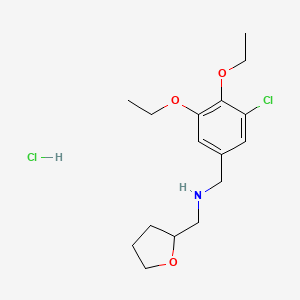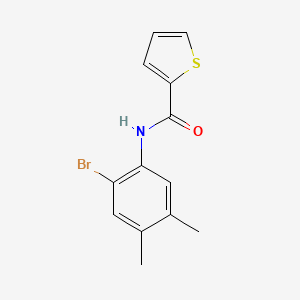![molecular formula C10H11N3O3S2 B4752624 N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B4752624.png)
N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-2-furamide
Descripción general
Descripción
N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-2-furamide, also known as MT-2, is a synthetic compound that belongs to the class of thiadiazole derivatives. It has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-2-furamide is not fully understood, but it is believed to act through the modulation of various signaling pathways and enzymes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). It also has antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-2-furamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also has a low toxicity profile, which makes it suitable for use in cell culture and animal studies. However, one limitation of this compound is its poor solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several potential future directions for the research and development of N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-2-furamide. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Another area of interest is its use as a tool for the investigation of signaling pathways and enzyme activity in various biological systems. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
In conclusion, this compound is a synthetic compound that has been synthesized and studied for its potential applications in scientific research. It has been shown to have various biological activities, including anti-inflammatory and antioxidant properties. Although it has some limitations, it has several advantages for use in lab experiments. Future research is needed to fully understand the potential applications of this compound and its mechanism of action.
Aplicaciones Científicas De Investigación
N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-2-furamide has been used in various scientific research studies as a tool to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Propiedades
IUPAC Name |
N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S2/c1-15-5-6-17-10-13-12-9(18-10)11-8(14)7-3-2-4-16-7/h2-4H,5-6H2,1H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBELOHMPUSLYEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=NN=C(S1)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642379 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-chlorophenyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4752546.png)


![ethyl 4-(3-phenylpropyl)-1-[2-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4752552.png)


![4-({[4-allyl-5-(5-chloro-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4752595.png)
![N-(4-fluorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4752621.png)
![5-{2-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4752632.png)


![3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide](/img/structure/B4752646.png)
![1-ethyl-5-methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B4752655.png)
![ethyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B4752662.png)